molecular formula C13H10N2O4 B8710067 Benzoic acid, 3-nitro-5-(4-pyridinyl)-, methyl ester CAS No. 1214383-37-5

Benzoic acid, 3-nitro-5-(4-pyridinyl)-, methyl ester

Cat. No.: B8710067
CAS No.: 1214383-37-5
M. Wt: 258.23 g/mol
InChI Key: GQRVATBVRHIZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 3-nitro-5-(4-pyridinyl)-, methyl ester is a useful research compound. Its molecular formula is C13H10N2O4 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

1214383-37-5

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

methyl 3-nitro-5-pyridin-4-ylbenzoate

InChI

InChI=1S/C13H10N2O4/c1-19-13(16)11-6-10(7-12(8-11)15(17)18)9-2-4-14-5-3-9/h2-8H,1H3

InChI Key

GQRVATBVRHIZKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-bromo-5-nitrobenzoic acid 45.1.A (10.0 g, 40.7 mmol, available from Apollo) and pyridin-4-ylboronic acid (7.40 g, 60.9 mmol) in toluene (100 mL) was added 1,1′-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (3.3 g, 4.07 mmol), and 2M Na2CO3 aqueous (100 mL). The mixture was stirred for 3 hours at 90° C. at which time the mixture was condensed. The residue was dissolved in water (200 mL) and washed with EtOAc (50 mL). The water layer was then condensed, the residue was triturated with methanol (200 mL), and then filtered. Sulfuric acid (5 mL) was then added to the mother liquor and stirred at reflux overnight. The mixture was then concentrated, neutralized with saturated aqueous NaHCO3 (100 mL), and extracted with DCM (2×100 mL). The combined organic layers were then concentrated to afford methyl 3-nitro-5-(pyridin-4-yl)benzoate 45.1.B (5.60 g, 53% yield) which was used in the next step without any further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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